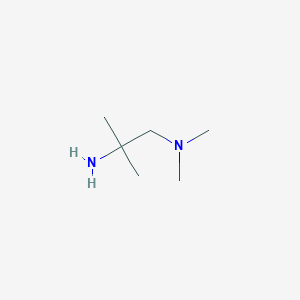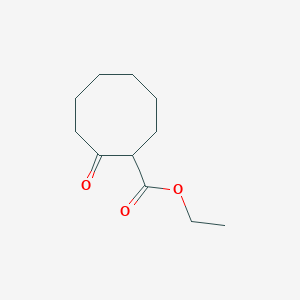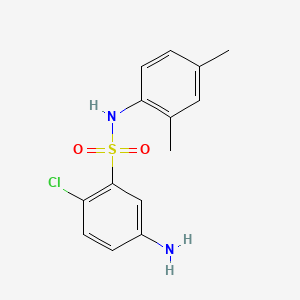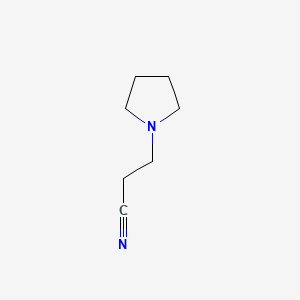
n-Butyl-4-chloroaniline
Overview
Description
Scientific Research Applications
Organic Synthesis
n-Butyl-4-chloroaniline: serves as a building block in organic synthesis, particularly for the preparation of drug candidates. Its structure allows for the creation of hindered amine motifs, which are significant in the development of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, n-Butyl-4-chloroaniline is utilized for its differentiated chemical properties. It aids in the synthesis of compounds with potential therapeutic effects, especially where steric hindrance plays a crucial role in the biological activity .
Polymer Research
Substituted polyanilines, which can be derived from n-Butyl-4-chloroaniline , have applications in polymer research. They offer improved solubility and processability, leading to their use in advanced materials like conductive polymers .
Sensor Development
Derivatives of polyanilines, potentially including those from n-Butyl-4-chloroaniline , are used in sensor technology. They can be employed in the detection of various substances due to their electrical conductivity and sensitivity .
Electrochromic Devices
Polyaniline blends and composites, which may involve n-Butyl-4-chloroaniline derivatives, have applications in electrochromic devices. These materials change color upon electrical stimulation and are used in displays and smart windows .
Energy Storage
In the field of energy storage, substituted polyanilines from n-Butyl-4-chloroaniline can be used in supercapacitors and batteries. They contribute to the development of high-performance energy storage systems due to their electrical properties .
Semiconductor Manufacturing
The semiconductor industry can utilize n-Butyl-4-chloroaniline derivatives in the production of semiconductors. The material’s electrical characteristics make it suitable for use in electronic components .
Anticorrosion Materials
n-Butyl-4-chloroaniline: is also relevant in the creation of anticorrosion materials. Its derivatives can be applied as coatings or additives to protect metals and alloys from corrosion, thereby extending their lifespan .
Safety and Hazards
Future Directions
N-Butyl-4-chloroaniline and similar compounds continue to be of interest in the field of organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates . Future research may focus on improving the accessibility and understanding the properties of these compounds.
Relevant Papers The search results provided several papers related to n-Butyl-4-chloroaniline and similar compounds . These papers cover a range of topics including the synthesis, properties, and applications of these compounds. Further analysis of these papers would provide more detailed information.
Mechanism of Action
Target of Action
n-Butyl-4-chloroaniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry . .
Mode of Action
It’s known that chloroanilines, in general, can undergo various reactions such as nitration and bromination
Biochemical Pathways
A related compound, chloroaniline, is known to undergo a degradation pathway in certain bacteria, which involves initial hydroxylation . Whether n-Butyl-4-chloroaniline affects similar pathways is an area for further investigation.
Result of Action
It’s known to be a useful building block in the preparation of drug candidates containing hindered amine motifs .
Action Environment
It’s known that the compound is a combustible liquid and poses a chronic hazard to the aquatic environment .
properties
IUPAC Name |
N-butyl-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKGGAJLKNQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281233 | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-4-chloroaniline | |
CAS RN |
5441-81-6 | |
| Record name | NSC20917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















